molecular formula C33H26N2O7S2 B2525415 2,4'-Bis(2-methylquinolin-8-yl) 4-methoxy-[1,1'-biphenyl]-2,4'-disulfonate CAS No. 2361882-33-7

2,4'-Bis(2-methylquinolin-8-yl) 4-methoxy-[1,1'-biphenyl]-2,4'-disulfonate

Cat. No.: B2525415
CAS No.: 2361882-33-7
M. Wt: 626.7
InChI Key: BZKGTWTTYZJDCL-UHFFFAOYSA-N
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Description

2,4’-Bis(2-methylquinolin-8-yl) 4-methoxy-[1,1’-biphenyl]-2,4’-disulfonate is a complex organic compound featuring quinoline and biphenyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4’-Bis(2-methylquinolin-8-yl) 4-methoxy-[1,1’-biphenyl]-2,4’-disulfonate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4’-Bis(2-methylquinolin-8-yl) 4-methoxy-[1,1’-biphenyl]-2,4’-disulfonate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines.

Scientific Research Applications

2,4’-Bis(2-methylquinolin-8-yl) 4-methoxy-[1,1’-biphenyl]-2,4’-disulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4’-Bis(2-methylquinolin-8-yl) 4-methoxy-[1,1’-biphenyl]-2,4’-disulfonate involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, affecting their function and leading to therapeutic effects. In electronic applications, its unique structure allows for efficient electron transport and emission of light.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4’-Bis(2-methylquinolin-8-yl) 4-methoxy-[1,1’-biphenyl]-2,4’-disulfonate is unique due to its combination of quinoline and biphenyl moieties, which confer distinct electronic and photophysical properties. This makes it particularly valuable in both medicinal chemistry and materials science.

Properties

IUPAC Name

(2-methylquinolin-8-yl) 5-methoxy-2-[4-(2-methylquinolin-8-yl)oxysulfonylphenyl]benzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H26N2O7S2/c1-21-10-12-24-6-4-8-29(32(24)34-21)41-43(36,37)27-17-14-23(15-18-27)28-19-16-26(40-3)20-31(28)44(38,39)42-30-9-5-7-25-13-11-22(2)35-33(25)30/h4-20H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKGTWTTYZJDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC=C(C=C3)C4=C(C=C(C=C4)OC)S(=O)(=O)OC5=CC=CC6=C5N=C(C=C6)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H26N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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